molecular formula C16H12N2O B14716004 11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol CAS No. 6954-90-1

11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol

Cat. No.: B14716004
CAS No.: 6954-90-1
M. Wt: 248.28 g/mol
InChI Key: ZJCSMEVAKGJBJA-UHFFFAOYSA-N
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Description

11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol is a nitrogen-containing heterocyclic compound. It is part of the indenoquinoxaline family, which is known for its diverse chemical reactivity and potential pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of indeno[1,2-b]quinoxaline derivatives with methylating agents . The reaction conditions often require refluxing in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol stands out due to its unique methyl group at the 11th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound for further research .

Properties

CAS No.

6954-90-1

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

11-methylindeno[1,2-b]quinoxalin-11-ol

InChI

InChI=1S/C16H12N2O/c1-16(19)11-7-3-2-6-10(11)14-15(16)18-13-9-5-4-8-12(13)17-14/h2-9,19H,1H3

InChI Key

ZJCSMEVAKGJBJA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31)O

Origin of Product

United States

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